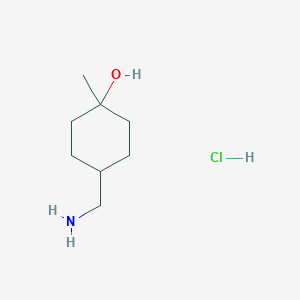

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride

Description

cis-4-(Aminomethyl)-1-methyl-cyclohexanol hydrochloride is a cyclohexanol derivative featuring a methyl group at position 1 and an aminomethyl (-CH$2$NH$2$) group at position 4 in the cis configuration. The hydrochloride salt enhances its stability and solubility in aqueous environments. This compound is likely utilized in pharmaceutical research as a synthetic intermediate or bioactive molecule due to its amine and hydroxyl functional groups.

Properties

IUPAC Name |

4-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(10)4-2-7(6-9)3-5-8;/h7,10H,2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILDWVBQWYAARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride can be achieved through several methods. One common approach involves the diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol using a reductive ring-opening method in a continuous flow system. This process utilizes hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to the corresponding cis-4-aminocyclohexanols with high selectivity using a Raney nickel catalyst . Another method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in THF-isopropyl alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the desired product, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, Raney nickel catalyst, sodium, and THF-isopropyl alcohol. The reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various cis-4-aminocyclohexanol derivatives, which are valuable intermediates in the synthesis of active pharmaceutical ingredients and other biologically active compounds.

Scientific Research Applications

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride has numerous scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: This compound is involved in the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between cis-4-(Aminomethyl)-1-methyl-cyclohexanol hydrochloride and related compounds are summarized below:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

The aminomethyl group at position 4 provides a primary amine, which can participate in hydrogen bonding and salt formation, contrasting with the tertiary amine in cis-4-(dimethylamino)cyclohexanecarboxylic acid hydrochloride .

Stereochemical Influence: The cis configuration of substituents affects molecular geometry and intermolecular interactions. For example, cis-4-aminocyclohexanol isomers exhibit distinct chromatographic retention times compared to trans isomers (GC/MS separation, ), suggesting similar behavior for the target compound.

Functional Group Variations: Replacement of the hydroxyl group with a methyl ester (as in Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride ) increases lipophilicity and alters metabolic stability. Tranexamic acid’s carboxylic acid group confers anticoagulant properties, whereas the hydroxyl group in the target compound may favor different pharmacological pathways .

Synthetic and Purification Challenges :

- Achieving high enantiomeric purity for cis isomers requires specialized techniques like chiral GC or HPLC (). The 1-methyl group in the target compound may complicate synthesis due to steric effects during ring functionalization.

Table 2: Physicochemical and Application Comparison

Research and Industrial Relevance

- Pharmaceutical Development : The target compound’s dual functional groups (amine and hydroxyl) make it a versatile scaffold for drug discovery. Its methyl group could improve blood-brain barrier penetration compared to Tranexamic acid .

- Analytical Chemistry : Separation techniques for cis/trans isomers (e.g., GC/MS in ) are critical for quality control in manufacturing.

- Material Science: Hydrochloride salts of cyclohexanol derivatives are used in crystal engineering due to their ionic nature and hydrogen-bonding networks.

Biological Activity

Cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride, commonly referred to as cis-4-AMC, is a cyclohexanol derivative with significant implications in medicinal chemistry and biological research. This compound exhibits diverse biological activities, particularly in the context of cardiovascular health and enzyme interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₇H₁₅ClN₂O

- Molecular Weight: 162.66 g/mol

- Structure: The compound features a cyclohexanol ring with an aminomethyl side chain, which is responsible for its biological activity.

Cis-4-AMC exerts its effects primarily through interactions with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Interaction: The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity.

- Receptor Binding: The compound may bind to various receptors involved in cardiovascular regulation, influencing blood pressure and heart rate.

- Signal Transduction Modulation: It can affect cellular signaling pathways by interacting with cell membranes.

Cardiovascular Effects

Research indicates that cis-4-AMC has potential applications in developing antihypertensive agents. Its ability to modulate blood pressure suggests it may be useful in treating hypertension and related cardiovascular conditions. Studies have shown that it can influence vascular smooth muscle function and endothelial responses.

Neuropharmacological Potential

The structural similarity of cis-4-AMC to other psychoactive compounds suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may exhibit neuroprotective properties, although further investigation is required to elucidate these effects fully.

Synthesis and Applications

Cis-4-AMC is utilized as an intermediate in synthesizing various biologically active molecules. Its application in studying enzyme mechanisms has provided insights into protein-ligand interactions essential for drug development .

Comparative Studies

Comparative studies between cis-4-AMC and its isomers (such as trans-4-AMC) reveal differences in pharmacological properties due to stereochemistry. For instance, the cis configuration has been associated with enhanced receptor binding affinity compared to its trans counterpart .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.